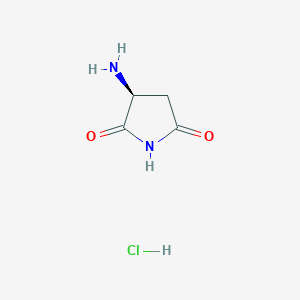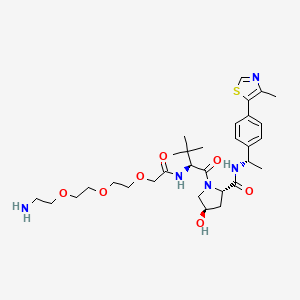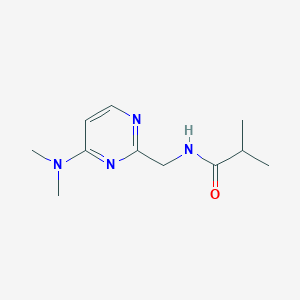
(3S)-3-Aminopyrrolidine-2,5-dione hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S)-3-Aminopyrrolidine-2,5-dione HCl, also known as gabapentin hydrochloride, is a pharmaceutical compound used for the treatment of epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin HCl is a derivative of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. Gabapentin HCl was first approved by the US Food and Drug Administration (FDA) in 1993.
Scientific Research Applications
Synthesis of Statine Analogues
- Stereocontrolled Synthesis : Chiral 3-aminopyrrolidine-2,4-diones have been used in the stereocontrolled synthesis of statine analogues. This involves a transannular rearrangement of activated diketopiperazines leading to selective reduction and subsequent access to opened 2,4-diamino-3-hydroxyacid esters (Farran et al., 2007).
Synthesis of Melophlin Family Compounds
- Expedient Synthesis of 3-Acyltetramic Acids : The naturally occurring 3-acyltetramic acids (3-acylpyrrolidine-2,4-diones) such as melophlin A, B, C, and G have been synthesized from α-aminoesters using a cyclization process (Schobert & Jagusch, 2005).
Structural Investigations in Chemistry
- Elucidating Poly(dopamine) Structure : 3-Hydroxytyramine hydrochloride, which shares structural similarities with 3-aminopyrrolidine-2,5-dione, was used in the study of poly(dopamine), a synthetic eumelanin with applications as an antifouling agent (Dreyer et al., 2012).
- NMR and X-Ray Crystallography : The tautomer constitution of bioactive 3-acylpyrrolidine-2,4-diones, including natural products, has been extensively studied using nuclear magnetic resonance spectroscopy and X-ray crystallography (Nolte et al., 1980).
Enzyme Inhibition Studies
- Carbonic Anhydrase Inhibition : Certain 3,4-dihydroxypyrrolidine-2,5-dione derivatives have been evaluated for their inhibition of human cytosolic carbonic anhydrase isozymes, showing competitive inhibition and potential as leads for enzyme inhibitors (Arslan et al., 2015).
properties
IUPAC Name |
(3S)-3-aminopyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H/t2-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCBUSTHUTKRU-DKWTVANSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)NC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)

![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2885059.png)




![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)



